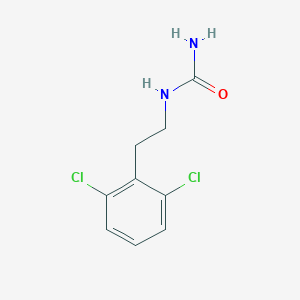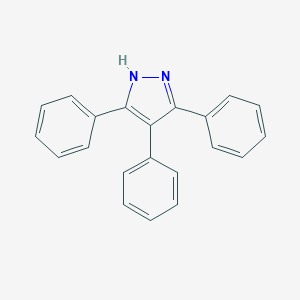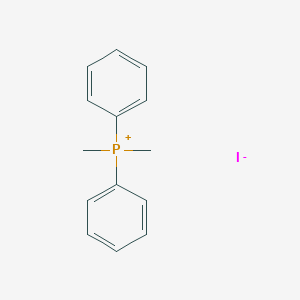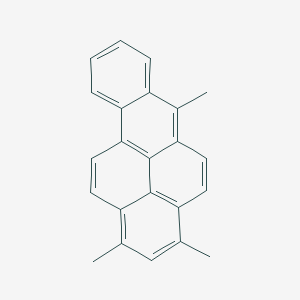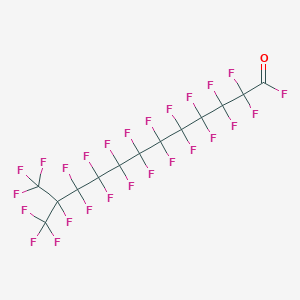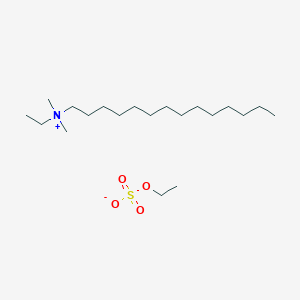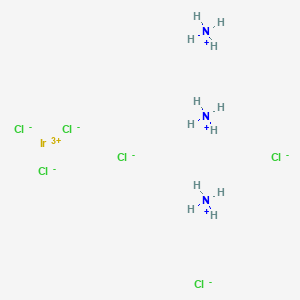
p-Chlorophenyl N-(p-nitrophenyl)thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Chlorophenyl N-(p-nitrophenyl)thiocarbamate, commonly known as CPTC, is a chemical compound used in scientific research. It belongs to the class of thiocarbamates and is widely used in biochemical and physiological studies. CPTC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Mécanisme D'action
CPTC is a potent inhibitor of acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting this enzyme, CPTC increases the concentration of acetylcholine in the synaptic cleft, leading to increased stimulation of cholinergic receptors. This results in a variety of effects, including muscle contraction, increased heart rate, and increased secretion of glands.
Biochemical and Physiological Effects:
CPTC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CPTC inhibits acetylcholinesterase with high potency and selectivity. In vivo studies have shown that CPTC can increase the concentration of acetylcholine in the brain, leading to improved cognitive function. CPTC has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPTC in lab experiments is its high potency and selectivity for acetylcholinesterase. This makes it a useful tool for studying the effects of acetylcholinesterase inhibition on various physiological processes. However, CPTC also has some limitations. It is a highly toxic compound and must be handled with care. Additionally, its effects on other enzymes and physiological processes must be carefully considered when interpreting experimental results.
Orientations Futures
There are several potential future directions for research on CPTC. One area of interest is the development of CPTC-based therapies for Alzheimer's and other neurodegenerative diseases. Another potential area of research is the use of CPTC as an insecticide, due to its potent acetylcholinesterase inhibitory effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of CPTC, as well as its potential therapeutic applications.
Méthodes De Synthèse
CPTC can be synthesized by the reaction of p-chloroaniline and p-nitrophenyl isothiocyanate in the presence of a base. The reaction yields a yellow crystalline solid, which is then purified by recrystallization from a suitable solvent. The purity of the compound can be determined by melting point and spectroscopic analysis.
Applications De Recherche Scientifique
CPTC is widely used in scientific research as a tool to study the biochemical and physiological effects of acetylcholinesterase inhibition. It is used to investigate the role of acetylcholinesterase in the nervous system, as well as its involvement in diseases such as Alzheimer's and Parkinson's. CPTC is also used to study the effects of acetylcholinesterase inhibitors on the immune system, as well as their potential use as insecticides.
Propriétés
Numéro CAS |
17710-61-1 |
|---|---|
Nom du produit |
p-Chlorophenyl N-(p-nitrophenyl)thiocarbamate |
Formule moléculaire |
C13H9ClN2O3S |
Poids moléculaire |
308.74 g/mol |
Nom IUPAC |
[4-[(4-chlorophenoxy)carbonylamino]phenyl]-oxo-sulfidoazanium |
InChI |
InChI=1S/C13H9ClN2O3S/c14-9-1-7-12(8-2-9)19-13(17)15-10-3-5-11(6-4-10)16(18)20/h1-8H,(H,15,17) |
Clé InChI |
UAVLTVQQUWUYGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[S-] |
SMILES canonique |
C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[S-] |
Autres numéros CAS |
17710-61-1 |
Synonymes |
N-(4-Nitrophenyl)thiocarbamic acid O-(4-chlorophenyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



